2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Overview
Description
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is an organic compound belonging to the class of 6-aminopurines. These compounds are characterized by the presence of an amino group at position 6 of the purine ring, which is a bicyclic aromatic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
The synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves several steps. One method includes the extraction of the compound from biological samples, such as urine or plasma, followed by conversion to trimethylsilyl derivatives. These derivatives are then chromatographed using a gas chromatographic column packed with 5% OV17 on Chromosorb W-HP . Another approach involves the deamination of 2,6-diamino-9-(2-hydroxyethoxymethyl)purine to form acyclovir, catalyzed by adenosine deaminase . Industrial production methods may vary, but they generally involve similar extraction and conversion processes.
Chemical Reactions Analysis
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenosine deaminase for deamination . The major product formed from the deamination reaction is acyclovir, an antiviral agent . Other reactions may involve the use of different catalysts and conditions to achieve specific transformations.
Scientific Research Applications
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been investigated for its role in enzymatic reactions, particularly those involving adenosine deaminase . In medicine, its derivative, acyclovir, is widely used as an antiviral agent . Additionally, the compound has been used in clinical studies to analyze its concentration in human plasma and urine .
Mechanism of Action
The mechanism of action of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves its interaction with specific enzymes, such as adenosine deaminase. This enzyme catalyzes the deamination of the compound, leading to the formation of acyclovir . Acyclovir then exerts its antiviral effects by inhibiting viral DNA synthesis. The molecular targets and pathways involved in this process include the viral DNA polymerase, which is essential for viral replication.
Comparison with Similar Compounds
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol can be compared with other similar compounds, such as 2-amino-9-(2-hydroxyethoxymethyl)purine . Both compounds belong to the class of 6-aminopurines and share similar structural features. this compound is unique due to its specific interactions with adenosine deaminase and its role in the synthesis of acyclovir . Other similar compounds include 9-(2-hydroxyethoxymethyl)guanine and 2,6-diamino-8-hydroxy-9-(2-hydroxyethoxymethyl)guanine .
Properties
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59277-86-0 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-134U | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine (A134U)?
A1: A134U itself doesn't directly interact with a target. It acts as a prodrug, meaning it is converted into the active antiviral agent acyclovir (ACV) within the body []. This conversion is primarily catalyzed by the enzyme adenosine deaminase []. Acyclovir then exerts its antiviral effect by inhibiting viral DNA polymerase, ultimately hindering viral replication.
Q2: How does oral administration of A134U compare to acyclovir in terms of achieving therapeutic levels of the active drug?
A2: Studies in dogs and rats have shown that oral administration of A134U results in higher plasma concentrations and total urinary recoveries of acyclovir compared to equivalent oral doses of acyclovir itself []. This suggests that A134U could be a more effective method for delivering acyclovir orally.
Q3: What is the metabolic fate of A134U in the body?
A3: Following oral administration, A134U is primarily converted to acyclovir, with the majority of the absorbed dose being recovered in the urine as acyclovir [, ]. A smaller proportion is excreted unchanged as A134U, and only a negligible amount is metabolized into inactive compounds.
Q4: Are there any known analytical methods for quantifying A134U?
A4: Yes, a single-tube radioimmunoassay has been developed for the specific and sensitive quantification of A134U in biological samples [].
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